ITF5924: A Technical Guide to its Discovery and Synthesis
ITF5924: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITF5924 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs, which predominantly act on histone proteins to regulate gene expression, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and Hsp90. By deacetylating these substrates, HDAC6 plays a crucial role in a variety of cellular processes, including cell motility, protein quality control, and signal transduction. The dysregulation of HDAC6 activity has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This has positioned HDAC6 as a promising therapeutic target for the development of novel drugs.
ITF5924 belongs to a class of compounds characterized by a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety. This chemical feature is central to its mechanism of action, acting as a slow-binding substrate analog that undergoes an enzyme-catalyzed ring-opening reaction within the active site of HDAC6. This leads to the formation of a tight and long-lived enzyme-inhibitor complex, resulting in potent and sustained inhibition of the enzyme's activity.
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of ITF5924, intended for researchers, scientists, and professionals involved in drug development.
Data Presentation
In Vitro Activity of ITF5924
| Parameter | Value | Reference |
| HDAC6 IC50 | 7.7 nM | [1] |
Note: Further quantitative data on the cellular activity of ITF5924 in specific cancer cell lines and in vivo efficacy studies are not yet publicly available in comprehensive tables. The provided IC50 value represents its direct enzymatic inhibition.
Discovery and Development Workflow
The discovery of a selective HDAC6 inhibitor like ITF5924 typically follows a structured workflow designed to identify, optimize, and validate a lead candidate for preclinical development.
Synthesis Pathway
The synthesis of ITF5924 involves the construction of the core difluoromethyl-1,3,4-oxadiazole heterocyclic ring system. While a specific, detailed protocol for ITF5924 is proprietary, a representative synthesis for a closely related 2,5-disubstituted-1,3,4-oxadiazole is presented below. This pathway illustrates the key chemical transformations involved in forming the central oxadiazole ring.
The general synthesis involves the conversion of a starting carboxylic acid to an acid hydrazide, which is then cyclized with another carboxylic acid derivative in the presence of a dehydrating agent to form the 1,3,4-oxadiazole (B1194373) ring.
Experimental Protocols
Representative Synthesis of a 2,5-disubstituted-1,3,4-oxadiazole
This protocol describes a general method for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole, which is the core structure of ITF5924.
Step 1: Synthesis of Pyridine-2-carbohydrazide
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To a solution of methyl pyridine-2-carboxylate (1.0 eq) in ethanol, add hydrazine (B178648) hydrate (B1144303) (2.0 eq).
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Reflux the reaction mixture for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Wash the resulting solid with cold diethyl ether and dry to obtain pyridine-2-carbohydrazide.
Step 2: Synthesis of 2-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)pyridine
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To a solution of pyridine-2-carbohydrazide (1.0 eq) in a suitable solvent such as toluene (B28343) or dioxane, add difluoroacetic anhydride (1.2 eq).
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Add a dehydrating agent, such as phosphorus oxychloride (POCl3) or triphenylphosphine (B44618) (PPh3) with a halogenating agent (e.g., CCl4), to the reaction mixture.
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Reflux the mixture for 8-12 hours, monitoring by TLC.
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Upon completion, cool the reaction to room temperature and carefully quench with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)pyridine.
HDAC6 Inhibition Assay Protocol (Fluorogenic)
This assay is used to determine the in vitro potency of ITF5924 against HDAC6.
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Prepare Reagents:
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Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
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HDAC6 Enzyme: Recombinant human HDAC6 diluted in assay buffer.
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Substrate: Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC) diluted in assay buffer.
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Inhibitor (ITF5924): Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.
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Developer Solution: A solution containing a trypsin-like protease and a stop solution (e.g., Trichostatin A).
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Assay Procedure:
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Add 25 µL of the serially diluted ITF5924 or vehicle control (DMSO) to the wells of a 96-well black plate.
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Add 50 µL of the HDAC6 enzyme solution to each well.
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Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
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Initiate the reaction by adding 25 µL of the substrate solution to each well.
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Incubate the plate at 37°C for 60 minutes.
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Stop the reaction by adding 50 µL of the developer solution to each well.
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Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
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Data Analysis:
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Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
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Calculate the percent inhibition for each concentration of ITF5924 relative to the vehicle control.
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Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Cellular Proliferation Assay (MTT Assay)
This assay is used to assess the effect of ITF5924 on the viability of cancer cell lines.
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Cell Culture:
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Culture cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
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Assay Procedure:
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Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treat the cells with various concentrations of ITF5924 or vehicle control (DMSO) for 72 hours.
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After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
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Plot the percentage of viability versus the logarithm of the drug concentration and determine the IC50 value.
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Signaling Pathway
ITF5924 exerts its biological effects by selectively inhibiting HDAC6, which leads to the hyperacetylation of its downstream substrates. The primary and most well-characterized substrate of HDAC6 is α-tubulin. Increased acetylation of α-tubulin affects microtubule dynamics and stability, which in turn impacts various cellular processes, including cell migration and protein trafficking. Another key substrate of HDAC6 is the chaperone protein Hsp90. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which can impair its chaperone function, leading to the degradation of client proteins, many of which are oncoproteins.
